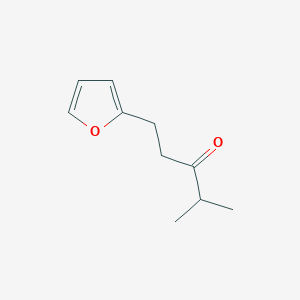
D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine: is a synthetic peptide composed of five amino acids: D-tryptophan, D-phenylalanine, D-alanine, D-phenylalanine, and glycine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography) are employed to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: The tryptophan and phenylalanine residues can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the aromatic rings of tryptophan and phenylalanine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or neutral conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under mild conditions.
Substitution: Electrophilic aromatic substitution using reagents like nitrating agents (HNO₃) or halogenating agents (Br₂, Cl₂).
Major Products:
Oxidation: Quinone derivatives of tryptophan and phenylalanine.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
科学研究应用
Chemistry: D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and interactions.
Biology: In biological research, this peptide is used to investigate protein-protein interactions, enzyme-substrate specificity, and receptor binding studies.
Industry: In the industrial sector, this compound can be used in the development of novel materials, such as hydrogels and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can mimic natural ligands, binding to receptors and modulating their activity. The pathways involved often include signal transduction cascades, leading to various cellular responses.
相似化合物的比较
- D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine
- L-Alanyl-D-tryptophyl-D-phenylalanyl-D-tryptophan
Comparison:
- Structural Differences: While similar in composition, these peptides differ in the sequence and configuration of amino acids, leading to variations in their three-dimensional structures and biological activities.
- Unique Properties: D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine’s unique sequence imparts specific binding affinities and stability, making it distinct from other peptides.
属性
CAS 编号 |
644997-52-4 |
|---|---|
分子式 |
C34H38N6O6 |
分子量 |
626.7 g/mol |
IUPAC 名称 |
2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C34H38N6O6/c1-21(31(43)39-28(33(45)37-20-30(41)42)16-22-10-4-2-5-11-22)38-34(46)29(17-23-12-6-3-7-13-23)40-32(44)26(35)18-24-19-36-27-15-9-8-14-25(24)27/h2-15,19,21,26,28-29,36H,16-18,20,35H2,1H3,(H,37,45)(H,38,46)(H,39,43)(H,40,44)(H,41,42)/t21-,26-,28-,29-/m1/s1 |
InChI 键 |
WIUCHQFWFSFTAV-WTURZTNBSA-N |
手性 SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)N |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)
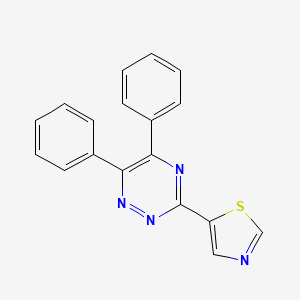
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)
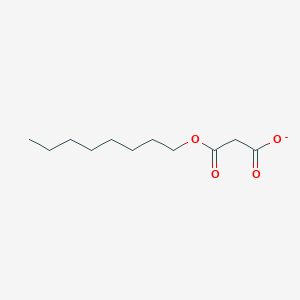
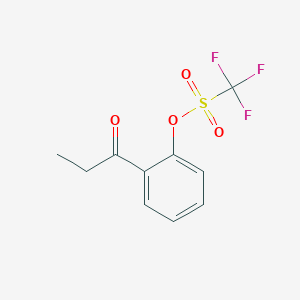
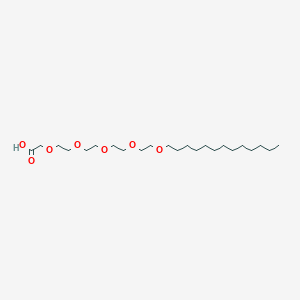
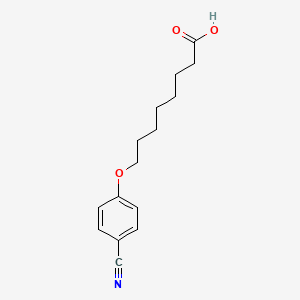
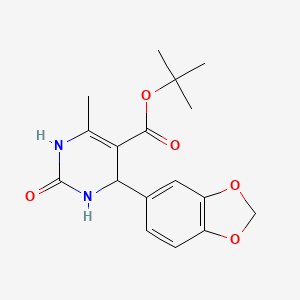
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)
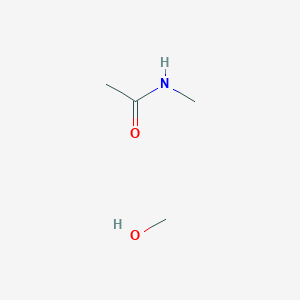
![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)
